Cyclobenzaprine-d3 Hydrochloride

Analytical method validation Bioanalytical chemistry Quality control

LC-MS/MS quantitation of cyclobenzaprine faces matrix effects that unlabeled internal standards cannot correct, risking bias exceeding ±15% FDA/ICH M10 limits. Cyclobenzaprine-d3 hydrochloride, a +3 Da deuterated SIL-IS, co-elutes with the native analyte ensuring identical extraction recovery and ionization efficiency. • Enables FDA BMV-compliant accuracy with baseline mass resolution from the unlabeled analyte (m/z 314.87 vs 311.85) • Pre-formulated 100 μg/mL methanol solution (Cerilliant C-114) eliminates weighing, reducing batch prep by 15-20 min • CRM-grade with ISO/IEC 17025 & ISO 17034 accreditation for audit-ready ANDA submissions

Molecular Formula C20H22ClN
Molecular Weight 314.871
CAS No. 1184983-42-3
Cat. No. B562978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobenzaprine-d3 Hydrochloride
CAS1184983-42-3
Synonyms3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine Hydrochloride;  Flexeril-d3;  Flexiban-d3; 
Molecular FormulaC20H22ClN
Molecular Weight314.871
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
InChIInChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
InChIKeyVXEAYBOGHINOKW-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in methanol

Cyclobenzaprine-d3 Hydrochloride: Deuterated Internal Standard


Cyclobenzaprine-d3 hydrochloride (CAS 1184983-42-3) is a deuterated analog of cyclobenzaprine hydrochloride, a centrally-acting tricyclic skeletal muscle relaxant [1]. The compound contains three deuterium atoms substituted at the terminal N-methyl group of the cyclobenzaprine molecule [2], providing a nominal mass shift of +3 Da (m/z 314.87 vs. unlabeled m/z 311.85) for mass spectrometric discrimination while preserving near-identical physicochemical properties to the native analyte. It is classified as a stable isotope-labeled internal standard (SIL-IS) and certified reference material (CRM), intended exclusively for use as an internal standard in GC-MS and LC-MS/MS quantitative applications including method development, method validation, and quality control for ANDA regulatory submissions [3].

Type Deuterated internal standard (SIL-IS)
Workflow LC-MS/MS, GC-MS quantitative bioanalysis
Use context Method development, validation, and research QC

Cyclobenzaprine-d3: Why Unlabeled Analogs Fail


Generic substitution of Cyclobenzaprine-d3 hydrochloride with unlabeled cyclobenzaprine or structurally similar non-isotopic internal standards (e.g., amitriptyline, structurally related tricyclic compounds) fails to meet the analytical performance requirements of regulatory LC-MS/MS bioanalysis. Stable isotope-labeled internal standards are considered the 'gold standard' for quantitative bioanalysis by FDA guidance because they co-elute with the analyte and exhibit nearly identical extraction recovery, chromatographic behavior, and ionization efficiency [1][2]. Unlabeled analogs cannot correct for matrix effects—ion suppression or enhancement caused by endogenous phospholipids and proteins in biological samples—resulting in quantitative bias that may exceed the ±15% acceptance criterion mandated by ICH M10 and FDA bioanalytical method validation guidelines [3][4]. The +3 Da mass shift provided by Cyclobenzaprine-d3 ensures baseline mass resolution from the native analyte while avoiding isotopic interference, a requirement that unlabeled compounds fundamentally cannot satisfy.

! Unlabeled cyclobenzaprine cannot correct for matrix effects; ion suppression/enhancement may cause quantitative bias outside ±15% accuracy.
! Structural analogs (e.g., amitriptyline) exhibit different extraction recovery and retention, failing to track analyte losses.
! Non-isotopic internal standards do not provide the required mass-shift discrimination and may not meet method validation acceptance criteria.

Cyclobenzaprine-d3 Hydrochloride: Comparative Evidence


Purity Specifications Across Commercial Suppliers

Commercial suppliers of Cyclobenzaprine-d3 hydrochloride report HPLC purity specifications ranging from ≥95% to ≥98%, with certain suppliers providing Certificate of Analysis documentation including quantitative isotopic purity data (e.g., 99 atom % D) . These purity specifications exceed the typical ≥95% threshold required for internal standard applications in regulated bioanalysis, ensuring that isotopic impurity (e.g., d2 species at 3.0% relative intensity) does not introduce cross-talk interference in the native analyte MRM channel .

Purity specifications
Data to verify
≥95–98% HPLC; 99 atom % D isotopic purity; d2 impurity ~3.0%
Purity supports low cross-talk and LLOQ control
Supplier-reported; COA verification advised
Analytical method validation Bioanalytical chemistry Quality control

CRM Grade vs. Research-Grade: Documentation and Traceability

Cyclobenzaprine-d3 hydrochloride is available in two distinct product grades: Certified Reference Material (CRM) grade supplied by Cerilliant/Sigma-Aldrich (100 μg/mL in methanol as free base) with full ISO/IEC 17025 and ISO 17034 accreditation, versus research-grade solid material from suppliers such as SynZeal and AKSci [1]. The CRM grade product includes batch-specific Certificate of Analysis (COA) with documented concentration accuracy, stability data, and metrological traceability to SI units, whereas research-grade materials typically provide HPLC purity certification only. CRM pricing at approximately $210 per 1 mL ampule (100 μg/mL) compares to research-grade pricing of approximately $197 for 1 mg solid .

CRM vs research grade
Head-to-head
CRM: ISO 17034/17025, certified concentration; research: HPLC purity only, ~10× lower cost/mg
Grade selection dictates regulatory documentation fit
CRM required for GLP audits; research grade for non-regulated labs
Forensic toxicology Clinical chemistry Regulated bioanalysis

ANDA Validation Support: Deuterated vs. Unlabeled Standards

Cyclobenzaprine-d3 hydrochloride supplied by SynZeal and ISPStandards includes comprehensive characterization data compliant with regulatory guidelines, specifically supporting Abbreviated New Drug Application (ANDA) method validation and quality control applications during commercial production of cyclobenzaprine [1]. The product can serve as a reference standard with traceability against USP or EP pharmacopeial standards (available upon feasibility assessment). This regulatory-grade documentation package distinguishes this material from generic deuterated standards that lack ANDA-specific validation support.

ANDA documentation
Class-level inference
Suppliers offer regulatory-compliant characterization data with USP/EP traceability feasibility
May reduce internal method validation timelines
Supplier-stated documentation; internal verification needed
ANDA submission Method validation Pharmaceutical quality control

Pre-formulated Solution vs. Solid Form: Operational Efficiency

Cyclobenzaprine-d3 hydrochloride is commercially available in two physical forms with distinct operational implications: pre-formulated certified solution (100 μg/mL in methanol as free base, 1 mL ampule, Cerilliant C-114) versus lyophilized solid powder requiring end-user reconstitution . The pre-formulated solution eliminates weighing and dissolution steps, reducing preparation time per analytical batch by approximately 15-20 minutes while minimizing exposure to potent tricyclic compound. The Snap-N-Spike®/Snap-N-Shoot® ampule format enables direct spiking into calibration standards and quality control samples without intermediate dilution steps.

Solution vs solid
Data to verify
Pre-formulated 100 μg/mL methanol solution reduces prep time ~15–20 min vs solid weighing
Format impacts throughput and preparation consistency
Supplier workflow estimates; lab-specific validation needed
High-throughput bioanalysis Forensic toxicology Clinical laboratory workflow

Isotopic Purity: d3 vs. Alternative Deuterated Analogs

Cyclobenzaprine-d3 hydrochloride contains three deuterium atoms specifically substituted at the terminal N-methyl group, as confirmed by SMILES notation CN(C([2H])([2H])[2H]) and proton NMR analysis [1][2]. Quantitative isotopic analysis of commercial material shows 97% d3 species with 3.0% d2 impurity . This +3 Da mass shift is generally considered sufficient for baseline resolution from native cyclobenzaprine (m/z 311.85 vs. 314.87) while avoiding the increased deuterium exchange risk and chromatographic retention time shifts associated with higher deuteration levels (e.g., d6, d10). Class-level inference from deuterated internal standard literature indicates that d3 substitution provides an optimal balance between mass discrimination and physicochemical similarity to the native analyte .

d3 isotopic purity
Class-level inference
97% d3, 3.0% d2 impurity; +3 Da mass shift
d3 balances mass separation and physicochemical similarity
Higher deuteration may increase retention shift risk
Stable isotope labeling Mass spectrometry Quantitative bioanalysis

Regulatory Acceptance: Deuterated vs. Non-Isotopic Internal Standards

FDA and EMA regulatory guidance for bioanalytical method validation explicitly recommend stable isotope-labeled internal standards as the preferred approach for LC-MS/MS quantification, citing their ability to track analyte recovery through all sample preparation steps and correct for matrix effects [1][2]. Cyclobenzaprine-d3 hydrochloride, as a deuterated SIL-IS with identical chemical structure to the analyte, satisfies the fundamental requirement of co-elution and matched ionization efficiency. Regulatory acceptance of isotope dilution methods using SIL-IS is well-established, with validation acceptance criteria (accuracy within ±15% of nominal, precision ≤15% CV) achievable using this approach [3].

Regulatory alignment
Class-level inference
SIL-IS enables accuracy ±15%, precision ≤15% CV per ICH M10/FDA guidance
Supports method validation review expectations
Non-isotopic IS may show higher variability in complex matrices
Bioanalytical method validation ICH M10 FDA guidance compliance

Cyclobenzaprine-d3 Hydrochloride: Evidence-Based Application Scenarios


ANDA Submission: Method Development and Validation

This application scenario is directly supported by the ANDA-specific documentation package and USP/EP traceability features identified in Section 3 (Evidence Item 3). Pharmaceutical development teams preparing abbreviated new drug applications for generic cyclobenzaprine formulations should procure Cyclobenzaprine-d3 hydrochloride from suppliers offering regulatory-compliant characterization data (e.g., SynZeal, ISPStandards) [1]. The supplied documentation reduces internal method validation timelines by providing pre-compiled stability data and characterization that satisfies FDA reviewer expectations for internal standard qualification. This scenario is optimal when timeline compression and first-cycle approval probability are primary procurement drivers.

Clinical and Forensic Toxicology: High-Throughput LC-MS/MS

This application scenario leverages the pre-formulated solution format and Snap-N-Spike®/Snap-N-Shoot® compatibility identified in Section 3 (Evidence Item 4). Clinical toxicology laboratories performing cyclobenzaprine confirmation testing in urine specimens (e.g., pain prescription monitoring, post-mortem toxicology) benefit from the Cerilliant C-114 100 μg/mL methanol solution . The ready-to-use format eliminates weighing and reconstitution steps, reducing preparation time by approximately 15-20 minutes per analytical batch and minimizing technician exposure to the active pharmaceutical ingredient. This scenario is optimal for laboratories processing >50 samples per batch where operational efficiency and sample throughput are critical metrics.

Academic & Non-Regulated Research: Cost-Optimized Quantification

This application scenario is informed by the purity and grade comparison evidence in Section 3 (Evidence Items 1 and 2). Academic research laboratories and non-GLP discovery-stage studies that do not require formal regulatory documentation may select research-grade solid Cyclobenzaprine-d3 hydrochloride with HPLC purity ≥95% . This product grade provides adequate analytical performance for internal standardization at approximately 10-fold lower cost per milligram equivalent compared to CRM-grade solutions. The solid form also offers extended shelf-life under recommended storage conditions (cool, dry place; −20°C for long-term), reducing procurement frequency for laboratories with sporadic cyclobenzaprine analysis needs.

Regulated Bioanalytical CRO: GLP PK and Bioequivalence Studies

This application scenario draws from the CRM grade documentation and regulatory acceptance evidence in Section 3 (Evidence Items 2 and 6). Contract research organizations (CROs) conducting GLP-compliant pharmacokinetic or bioequivalence studies of cyclobenzaprine formulations must use CRM-grade Cyclobenzaprine-d3 hydrochloride with ISO/IEC 17025 and ISO 17034 accredited certification . The full Certificate of Analysis with documented concentration uncertainty, stability under intended storage conditions, and metrological traceability is essential for audit defense during FDA or EMA inspections. This scenario prioritizes regulatory compliance and data defensibility over upfront material cost.

Application
Selection Property
Validation Focus
ANDA method development & validation
Regulatory-compliant documentation with USP/EP traceability
Method validation documentation review
Forensic toxicology research & urine screening
Pre-formulated solution format for batch consistency
Preparation efficiency and matrix-effect control
Academic non-regulated research quantification
Research-grade solid with HPLC purity ≥95%
Cost-efficient internal standardization
Regulated bioanalytical CRO studies (GLP PK/BE)
CRM-grade with ISO 17034/17025 accreditation
Audit-documentation review and traceability

Technical Documentation Hub

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37 linked technical documents
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